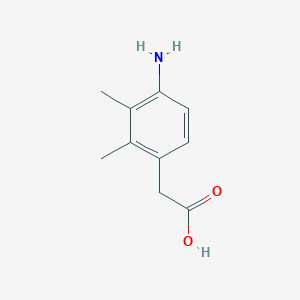
(4-Amino-2,3-dimethylphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-amino-2,3-dimethylphenyl)acetic acid is an organic compound characterized by the presence of an amino group and two methyl groups attached to a phenyl ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-amino-2,3-dimethylphenyl)acetic acid typically involves the following steps:
Nitration: The starting material, 2,3-dimethylphenylacetic acid, undergoes nitration to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Purification: The final product is purified through recrystallization or chromatography techniques to obtain pure 2-(4-amino-2,3-dimethylphenyl)acetic acid.
Industrial Production Methods
In an industrial setting, the production of 2-(4-amino-2,3-dimethylphenyl)acetic acid may involve large-scale nitration and reduction processes, followed by efficient purification methods to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to optimize reaction conditions and minimize production costs.
Chemical Reactions Analysis
Types of Reactions
2-(4-amino-2,3-dimethylphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides, sulfonamides, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides, sulfonamides, or other substituted products.
Scientific Research Applications
2-(4-amino-2,3-dimethylphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-amino-2,3-dimethylphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or electrostatic interactions with target proteins, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(4-amino-3,5-dimethylphenyl)acetic acid: Similar structure but with different substitution pattern on the phenyl ring.
2-(4-amino-2,3-dimethylphenyl)propanoic acid: Similar structure with a propanoic acid moiety instead of acetic acid.
4-amino-2,3-dimethylbenzoic acid: Lacks the acetic acid moiety but has a similar aromatic core.
Uniqueness
2-(4-amino-2,3-dimethylphenyl)acetic acid is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both amino and acetic acid groups allows for diverse chemical modifications and applications in various fields.
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-(4-amino-2,3-dimethylphenyl)acetic acid |
InChI |
InChI=1S/C10H13NO2/c1-6-7(2)9(11)4-3-8(6)5-10(12)13/h3-4H,5,11H2,1-2H3,(H,12,13) |
InChI Key |
XBKIUXBIXFOLKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C)N)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















